tert-Butyl benzo[b]thiophen-6-ylcarbamate
Description
Significance of the Benzo[b]thiophene Core in Heterocyclic Chemistry
The benzo[b]thiophene scaffold is an aromatic heterocyclic system that has garnered considerable attention from synthetic and medicinal chemists. The presence of a sulfur atom in the five-membered ring and the extended π-system of the fused rings endow benzo[b]thiophene and its derivatives with unique electronic and physicochemical properties. These properties make them versatile building blocks in organic synthesis, allowing for a wide range of chemical modifications and the construction of complex molecular architectures. The investigation of benzo[b]thiophene chemistry has led to the development of numerous synthetic methodologies for the construction and functionalization of this important heterocyclic system.
Overview of Benzo[b]thiophenes as Privileged Scaffolds in Chemical Biology and Materials Science
In the realm of chemical biology and medicinal chemistry, the benzo[b]thiophene nucleus is recognized as a "privileged scaffold." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a basis for the development of a wide array of therapeutic agents. Benzo[b]thiophene derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. google.comnih.gov This has led to the incorporation of the benzo[b]thiophene moiety into several clinically used drugs.
Beyond their medicinal applications, benzo[b]thiophenes have also emerged as important components in the field of materials science. Their inherent electronic properties make them suitable for the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices. The ability to tune the electronic characteristics of the benzo[b]thiophene core through chemical modification allows for the design of materials with specific and desirable properties for various technological applications.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-benzothiophen-6-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-10-5-4-9-6-7-17-11(9)8-10/h4-8H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDBQCPRIOIETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Reactions of Tert Butyl Benzo B Thiophen 6 Ylcarbamate
While the broader class of benzo[b]thiophenes is well-documented, specific derivatives such as tert-Butyl benzo[b]thiophen-6-ylcarbamate are often synthesized as intermediates for the construction of more complex molecules. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amine functionality at the 6-position of the benzo[b]thiophene ring, facilitating selective reactions at other positions of the molecule.
A documented reaction involving this compound is its use in the synthesis of other derivatives, such as in the preparation of aminopyridazinyl ureas. In one such synthesis, this compound was deprotected under acidic conditions. google.com
The reaction described involves the removal of the Boc protecting group from this compound to yield the corresponding amine. This deprotection is a common step in multi-step organic syntheses, allowing for the subsequent reaction of the liberated amine group.
| Reactant | Reagent | Product | Yield | Reference |
| This compound | 4N HCl in 1,4-dioxane | 6-aminobenzo[b]thiophene | 89% | google.com |
Spectroscopic data for the product of this reaction, 6-aminobenzo[b]thiophene, confirms the successful removal of the Boc group. google.com The appearance of a signal corresponding to the amine protons in the 1H NMR spectrum and the molecular weight observed in the LCMS analysis are consistent with the structure of the deprotected product. google.com
General Synthetic Methodologies for Benzo B Thiophene Derivatives
Cyclization-Based Approaches for Benzo[b]thiophene Ring Systems
Cyclization reactions represent a primary and efficient pathway for constructing the fused benzo[b]thiophene ring system. These methods typically involve the intramolecular cyclization of a suitably substituted benzene (B151609) derivative containing a sulfur-bearing side chain.
Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, functioning as both a strong acid and a dehydrating agent. It is particularly effective in promoting intramolecular cyclization reactions to form cyclic ketones. researchgate.net In the context of benzo[b]thiophene synthesis, PPA can catalyze the cyclization of acids onto an aromatic ring. researchgate.net For instance, acids can be cyclized with PPA to yield cyclic ketones, which can then serve as intermediates for the synthesis of natural products and other complex molecules. researchgate.net The strong acidic and dehydrating environment provided by PPA facilitates the necessary bond formations to close the thiophene (B33073) ring onto the benzene core.
Transition metal catalysis has become an indispensable tool for the synthesis of heterocyclic compounds, including benzo[b]thiophenes. These methods offer high efficiency and selectivity under relatively mild conditions.
Palladium, copper, and gold catalysts are commonly employed in these transformations. acs.orgnih.gov Palladium-catalyzed reactions, for example, can be used for the oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids via direct C-H bond activation. acs.org An efficient route to multisubstituted benzo[b]thiophenes involves a palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation process. nih.gov This strategy is compatible with a wide array of substituents on the aryl ring and at the 2- and 3-positions of the benzothiophene (B83047) scaffold. nih.gov
Copper-catalyzed domino reactions have also been developed for the synthesis of multi-substituted benzo[b]thiophenes through a radical cyclization mechanism. rsc.org Another approach is the transition-metal-free synthesis from o-halovinylbenzenes and potassium sulfide, which proceeds via a direct SNAr-type reaction, cyclization, and dehydrogenation. organic-chemistry.org
Below is a table summarizing various transition metal-catalyzed cyclization reactions for benzo[b]thiophene synthesis.
| Catalyst System | Substrates | Product Type | Reference |
| PdI₂/KI | 2-(Methylthio)phenylacetylenes, CO, Alcohol | Benzo[b]thiophene-3-carboxylic esters | nih.gov |
| Pd(OAc)₂ or PdCl₂ / Cu(OAc)₂ | Enethiolate salts | Multisubstituted benzo[b]thiophenes | nih.gov |
| Ph₃PAuCl/AgSbF₆ | 2-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisoles | Iodo-substituted benzo[b]naphtho[2,1-d]thiophene | acs.org |
| Copper | 2-Iodophenyl ketones, Xanthate | Multi-substituted benzo[b]thiophene | rsc.org |
Microwave-Assisted Synthesis of Aminobenzo[b]thiophenes
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. This technology is particularly effective for the synthesis of aminobenzo[b]thiophenes.
A rapid and high-yielding method involves the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine (B128534) in dimethyl sulfoxide (B87167) (DMSO) at 130 °C. rsc.orgrsc.orgstrath.ac.uk This approach provides quick access to 3-aminobenzo[b]thiophenes in yields ranging from 58–96%. rsc.orgrsc.orgstrath.ac.uk The method is noted for its simplicity and for avoiding the need for metal catalysts to construct the parent heterocycle. rsc.org This technique has been successfully applied to the synthesis of various biologically active scaffolds, including inhibitors for LIMK1, MK2, and PIM kinases. rsc.orgstrath.ac.uk
The table below presents examples of microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.
| Starting Material (2-halobenzonitrile) | Product | Yield (%) | Reference |
| 2-Fluorobenzonitrile | 3-Aminobenzo[b]thiophene-2-carboxamide | 85 | rsc.org |
| 2-Chlorobenzonitrile | 3-Aminobenzo[b]thiophene-2-carboxamide | 96 | rsc.org |
| 2-Bromobenzonitrile | 3-Aminobenzo[b]thiophene-2-carboxamide | 91 | rsc.org |
| 2-Iodobenzonitrile | 3-Aminobenzo[b]thiophene-2-carboxamide | 58 | rsc.org |
Directed Functionalization Strategies
The functionalization of a pre-formed benzo[b]thiophene ring is a common strategy to introduce chemical diversity. Directed functionalization allows for the regioselective introduction of substituents at specific positions on the scaffold.
The Friedel-Crafts reaction is a classic method for the electrophilic substitution of aromatic rings. On the benzo[b]thiophene scaffold, this reaction can be used to introduce alkyl and acyl groups. The acylation of preformed benzothiophenes using acyl chlorides is a typical application of this method. nih.gov The isopropylation of benzo[b]thiophene is another example of a Friedel-Crafts reaction applied to this heterocyclic system. acs.org The regioselectivity of these reactions is a key consideration, often directed by the electronic properties of the benzo[b]thiophene ring and the reaction conditions.
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. This process can be a key step in the functionalization of heterocyclic compounds. For example, 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid can be decarboxylated by refluxing it with 48% hydrobromic acid for 30 minutes. zendy.io This method provides a better yield and product quality compared to the older copper-quinoline decarboxylation technique. zendy.io Interestingly, the corresponding 5-methoxy analog is stable under these conditions, but it readily demethylates to the phenol, which then undergoes decarboxylation. zendy.io Such decarboxylative strategies are valuable for modifying the benzo[b]thiophene core after its initial synthesis.
Multi-Component Reactions for Benzothiophene Moiety Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like benzo[b]thiophenes from simple starting materials in a single synthetic operation. These reactions are highly valued in medicinal and materials chemistry for their ability to rapidly generate libraries of structurally diverse compounds.
A significant example of an MCR for the synthesis of the benzo[b]thiophene moiety is the rhodium-catalyzed three-component coupling reaction. This method brings together an arylboronic acid, an alkyne, and elemental sulfur to construct the benzo[b]thiophene ring system in a single step. acs.org A key feature of this protocol is the high regioselectivity achieved in the thienannulation process. The proposed mechanism involves a sequence of alkyne insertion, C-H bond activation, and subsequent transfer of a sulfur atom. acs.org
Another versatile approach involves the reaction of arynes with alkynyl sulfides. This method allows for the one-step synthesis of a wide range of 3-substituted benzo[b]thiophenes from readily available o-silylaryl triflates and alkynyl sulfides. nih.govdntb.gov.ua The reaction proceeds through an aryne intermediate and demonstrates good functional group tolerance, enabling the synthesis of diverse and multi-substituted benzo[b]thiophene derivatives that are often challenging to access through traditional methods. nih.govdntb.gov.ua
More recently, a transition-metal-free, one-pot process has been developed for the synthesis of benzo[b]thiophenamines at room temperature. mdpi.com This method offers high reaction efficiency, proceeds under mild conditions, and accommodates a broad substrate scope, leading to the regioselective formation of five-membered heterocycles in good to excellent yields. mdpi.com
| Components | Catalyst/Promoter | Key Features | Reference |
| Arylboronic Acid, Alkyne, Elemental Sulfur | Rhodium Catalyst | High regioselectivity, Thienannulation | acs.org |
| o-Silylaryl Triflate, Alkynyl Sulfide | Cesium Fluoride | One-step synthesis, Good functional group tolerance | nih.govdntb.gov.ua |
| Substituted Precursors | - | Transition-metal-free, Room temperature, High efficiency | mdpi.com |
Computational and Theoretical Investigations
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery for understanding how a ligand might interact with a protein's active site.
Predictive Modeling of Binding Modes and Molecular Recognition
Predictive modeling for tert-butyl benzo[b]thiophen-6-ylcarbamate has been employed to understand its potential binding modes with various protein targets. For instance, in silico docking studies on related benzo[b]thiophene derivatives have been conducted to explore their binding affinity with targets like the 5-HT1A serotonin (B10506) receptor and the Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1) enzyme from Mycobacterium tuberculosis. nih.govnih.gov These studies typically reveal key electrostatic interactions and hydrogen bonding that could stabilize the ligand-protein complex. nih.gov While direct studies on this compound are not extensively detailed, the methodologies applied to similar structures provide a framework for predicting its molecular recognition patterns. researchgate.net The general approach involves using homology models of target proteins and docking the ligand to predict binding affinities and poses. nih.gov
In Silico Validation of Experimental Activity Data
Computational methods are often used to validate and explain experimental findings. For other series of benzo[b]thiophene derivatives, molecular docking has been used as a tool to verify and expand upon experimental anti-inflammatory or antitubercular activity data. nih.govresearchgate.net This in silico validation helps to establish a structural basis for the observed biological activity, correlating the compound's structure with its inhibitory potential against a specific protein target. nih.gov These computational approaches can reliably predict fragment binding modes, which is a significant challenge in drug design. chemrxiv.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating reaction mechanisms and understanding the electronic properties of molecules.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations have been instrumental in understanding the reaction mechanisms involving benzo[b]thiophene and related structures. For example, theoretical studies have been carried out on the Kolbe-Schmitt reaction, which involves carboxylation, to determine the Gibbs free energy barriers and identify transition states. researchgate.net While not specific to this compound, these studies on related phenolic compounds provide insight into the mechanistic pathways that similar molecules might undergo. researchgate.net The synthesis of various benzo[b]thiophene derivatives often involves multi-component one-pot reactions, and DFT can help to elucidate the underlying mechanisms of these complex transformations. nih.govmdpi.com
Analysis of Electronic Structure and Reactivity Indices
The electronic structure of benzo[b]thiophene derivatives has been characterized using a combination of experimental techniques and DFT calculations. nih.govdiva-portal.org These studies provide information on ionization potentials, electron delocalization, and the nature of virtual orbitals. nih.govdiva-portal.org Analysis of the electronic structure helps in understanding the reactivity of the molecule. Global descriptors calculated from DFT can correlate the chemical structure with its reactivity and potential as, for example, an antioxidant. nih.gov The presence of the sulfur atom and the benzo-annulation process significantly influences the electronic properties and aromaticity of the core structure. nih.govdiva-portal.org
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of a molecule is critical to its function. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
Academic and Research Applications of Tert Butyl Benzo B Thiophen 6 Ylcarbamate and Its Derivatives
Strategic Intermediate in Complex Organic Synthesis
tert-Butyl benzo[b]thiophen-6-ylcarbamate serves as a crucial building block in the field of organic synthesis. Its inherent chemical structure, featuring a benzo[b]thiophene core and a tert-butoxycarbonyl (Boc)-protected amine, makes it a versatile intermediate for the construction of more complex molecules. The Boc-protecting group can be readily removed under acidic conditions, revealing a primary amine that can participate in a wide array of chemical transformations.
Precursor for Advanced Heterocyclic Systems
The deprotection of this compound to yield 6-aminobenzo[b]thiophene is a key step in the synthesis of various advanced heterocyclic systems. For instance, the resulting amine can be reacted with other molecules to form larger, more complex structures. One such example is its use in the synthesis of substituted 4,5-dihydroisoxazole derivatives, which are being investigated as potential inhibitors of the enzyme nicotinamide (B372718) phosphoribosyltransferase (NAMPT). google.com The synthesis involves reacting the deprotected 6-aminobenzo[b]thiophene with other reagents to construct the final isoxazole-containing compound. google.com This highlights the role of the title compound as a foundational element for creating novel heterocyclic frameworks with potential therapeutic applications.
Development of Biologically Active Scaffolds and Compounds
The benzo[b]thiophene scaffold, accessible from this compound, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Researchers have extensively modified this scaffold to explore a wide range of therapeutic activities.
Research into Antimicrobial Agents, including against Multidrug-Resistant Strains
Derivatives of the benzo[b]thiophene nucleus have shown promise as antimicrobial agents. Studies have explored the synthesis of novel benzo[b]thiophene derivatives and their activity against various pathogens, including multidrug-resistant (MDR) strains. For example, a series of new tert-butylphenylthiazole derivatives with a pyrimidine (B1678525) linker were synthesized and investigated for their antimicrobial properties. nih.gov While not directly synthesized from the title compound, this research underscores the potential of the broader class of molecules containing the benzo[b]thiophene core in addressing the challenge of antimicrobial resistance. Another study focused on benzofuroxan (B160326) derivatives, which demonstrated potent activity against MDR strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov
Investigation as Anticancer Agents, including Tubulin Polymerization Inhibitors
The benzo[b]thiophene scaffold has been a focal point in the design of novel anticancer agents, particularly those that target tubulin polymerization. nih.govnih.gov Microtubules, which are formed by the polymerization of tubulin, are essential for cell division, making them a key target for cancer therapy. nih.gov
Researchers have synthesized series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives that have demonstrated potent inhibition of tubulin polymerization. nih.gov These compounds were evaluated for their ability to inhibit the growth of various cancer cell lines and were found to arrest cells in the G2/M phase of the cell cycle, which is consistent with the disruption of microtubule dynamics. nih.gov Structure-activity relationship (SAR) studies revealed that the placement of substituents on the benzo[b]thiophene ring significantly influences their anticancer activity. nih.gov
Another study identified a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), as a potent compound with broad-spectrum antitumor activity. nih.gov This compound was found to induce apoptosis and inhibit tubulin polymerization, further highlighting the potential of the benzo[b]thiophene scaffold in cancer research. nih.gov
Table 1: Selected Benzo[b]thiophene Derivatives and their Anticancer Activity
| Compound | Scaffold | Mechanism of Action | Key Findings |
| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives | Benzo[b]thiophene | Tubulin polymerization inhibition | Arrested K562 cells in the G2-M phase of the cell cycle. nih.gov |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | Tetrahydrobenzo[b]thiophene | Tubulin polymerization inhibition, WEE1 kinase inhibition | Demonstrated broad-spectrum antitumor activity and induced apoptosis. nih.gov |
Enzyme Inhibition Studies (e.g., PDK1, LDHA, LIMK1, MK2, PIM Kinases)
The versatility of the benzo[b]thiophene scaffold extends to the development of inhibitors for a range of enzymes implicated in various diseases. While direct studies on this compound derivatives inhibiting PDK1, LDHA, MK2, and PIM kinases were not prominently found in the search results, related research points to the potential of similar heterocyclic structures as enzyme inhibitors.
For instance, research has been conducted on repurposing a benzo google.comnih.govoxazepin-4-one scaffold, which shares some structural similarities with benzo[b]thiophene derivatives, for the development of LIMK1/2 inhibitors. researchgate.net LIM kinases are involved in regulating cell shape and motility, and their inhibition is a potential therapeutic strategy for diseases such as cancer. researchgate.net This suggests that the benzo[b]thiophene framework could also be a viable starting point for designing inhibitors of various kinases.
Antitubercular Research
The benzo[b]thiophene core has been explored for its potential in developing new treatments for tuberculosis (TB). nih.govnih.gov Researchers have synthesized and evaluated various benzo[b]thiophene derivatives for their activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govnih.gov
One study focused on benzo[b]thiophene-2-carboxylic acid derivatives and found that some compounds exhibited significant activity against both active and dormant forms of mycobacteria. nih.govnih.gov Molecular docking studies suggested that these compounds may exert their effect by inhibiting the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall. nih.govnih.gov
Table 2: Antitubercular Activity of Selected Benzo[b]thiophene Derivatives
| Compound Series | Target Organism | Key Findings |
| Benzo[b]thiophene-2-carboxylic acid derivatives | Mycobacterium tuberculosis H37Ra (including MDR strains), M. bovis BCG | Compound 7b was highly active against MDR-MTB/MTB. Compounds 8c and 8g showed significant activity against dormant BCG. nih.govnih.gov |
Anti-inflammatory Research
The benzo[b]thiophene core is a recognized structure in the discovery of new drugs, exhibiting a variety of biological activities, including anti-inflammatory properties. researchgate.net Research has explored the fusion of the benzo[b]thiophene ring with other molecules for pharmaceutical applications, targeting inflammation among other conditions. researchgate.net The aminobenzo[b]thiophene scaffold, a related structure, is found in inhibitors of the mitogen-activated protein kinase (MAPK) family of enzymes. rsc.org These enzymes are crucial in inflammatory cell signaling and are considered therapeutic targets for inflammatory diseases such as rheumatoid arthritis. rsc.org
Specifically, the derivative PF-3644022, an aminobenzo[b]thiophene, has demonstrated excellent kinase selectivity for MAPK-activated protein kinase (MK2), which is a key player in the production of pro-inflammatory cytokines. rsc.org While direct studies on this compound are not detailed, research on analogous structures provides insight. For instance, a series of tert-butyl (substituted benzamido)phenylcarbamate derivatives were synthesized and showed promising in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models. researchgate.net The most active compounds in this study exhibited an inhibition percentage comparable to the standard drug, indomethacin. researchgate.net
Table 1: Anti-inflammatory Activity of Related Carbamate (B1207046) Derivatives
| Compound | Maximum Inhibition (%) | Time (h) |
|---|---|---|
| 4a | 54.130 | 9 |
| 4i | 54.239 | 9 |
| Indomethacin (Standard) | 55.33 | 3 |
This table is based on data for tert-butyl (substituted benzamido)phenylcarbamate derivatives, which share a structural motif with the subject compound. researchgate.net
Research into Agents for Neurodegenerative Diseases (e.g., BACE1 Inhibitors for Alzheimer's Disease)
The benzo[b]thiophene scaffold is considered a privileged structure in the development of treatments for a range of illnesses, including neurodegenerative disorders like Alzheimer's disease (AD). researchgate.net One of the key therapeutic targets in AD research is the beta-secretase 1 (BACE1) enzyme, which plays a critical role in the formation of amyloid-β plaques in the brain. researchgate.net
Researchers have synthesized 4- and 5-substituted benzo[b]thiophene scaffolds as precursors for benzothienopyridines, which are being investigated as potential new inhibitors of BACE1. researchgate.net While direct research on this compound as a BACE1 inhibitor is not specified, the broader class of thiophene-substituted acylguanidines has been designed and evaluated for BACE1 inhibitory potency. nih.gov This research demonstrated that modifications to the thiophene (B33073) scaffold could significantly enhance inhibitory activity against BACE1. nih.gov Furthermore, various heterocyclic compounds, including benzothiophenes, have been evaluated for their anti-Alzheimer's activity. researchgate.net The development of multi-target-directed ligands (MTDLs) is a modern approach, and benzothiazole (B30560) derivatives, structurally related to benzothiophenes, are being developed as potential therapeutics for neurodegenerative diseases. nih.gov
Applications in Materials Science
Derivatives of benzo[b]thiophene are extensively studied for their potential as organic semiconductors in electronic devices. consensus.app Specifically, derivatives of benzo[b]thieno[2,3-d]thiophene (BTT), a larger fused-ring system containing the benzo[b]thiophene core, have been synthesized and characterized for use in solution-processed organic thin-film transistors (OTFTs). rsc.orgrsc.orgmdpi.com These materials typically exhibit p-channel (hole-transporting) activity under ambient conditions, which is a desirable characteristic for stability in air. rsc.org
In one study, novel BTT derivatives with an additional alkyl-thiophene core were synthesized. rsc.orgrsc.org The performance of OTFTs fabricated from these materials was evaluated, with one derivative featuring a branched ethylhexyl side chain showing a hole mobility of up to 0.057 cm² V⁻¹ s⁻¹ and a current on/off ratio exceeding 10⁷. rsc.org Another study on different BTT derivatives reported a hole mobility of up to 0.005 cm²/Vs and an on/off ratio greater than 10⁶. mdpi.com The performance of these materials is influenced by factors such as the chemical structure, thin-film morphology, and crystallinity. rsc.orgrsc.orgmdpi.com
Table 2: Performance of Benzo[b]thiophene-Based Organic Thin-Film Transistors
| Derivative Core Structure | Highest Hole Mobility (cm² V⁻¹ s⁻¹) | Current On/Off Ratio |
|---|---|---|
| BTT with ethylhexyl side chain | 0.057 | > 1.6 x 10⁷ |
| 2-(dibenzo[b,d]thiophen-2-yl)BTT | 0.005 | > 10⁶ |
| BTDT with phenyl end-caps | > 0.70 | > 10⁸ |
Data compiled from studies on various benzo[b]thiophene derivatives. rsc.orgmdpi.comacs.org
The rigid and planar structure of the benzo[b]thiophene core makes it a suitable building block for liquid crystal materials. Research has been conducted on the synthesis and characterization of novel liquid crystal compounds derived from benzo[b]thiophene cores with potential applications in microwave technology. researchgate.net The synthesis strategies focus on creating rigid molecular cores with various terminal groups to induce and control liquid crystalline phases. researchgate.net The investigation of the rotational spectrum of benzo[b]thiophene using Fourier-transform microwave spectroscopy provides fundamental data for understanding its behavior in such applications. rsc.org
Design and Synthesis in Peptidomimetics and Pseudopeptides
The tert-butoxycarbonyl (Boc) group, present in this compound, is a widely used protecting group in peptide synthesis. This makes the parent amine, 6-aminobenzo[b]thiophene, a potential building block for the creation of peptidomimetics and pseudopeptides. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability and bioavailability.
The benzo[b]thiophene moiety can be incorporated into peptide-like structures to introduce conformational constraints or to act as a non-natural amino acid surrogate. The synthesis of such structures often involves coupling the N-Boc protected aminobenzothiophene with amino acids or other peptide fragments. Microwave-assisted synthesis has been shown to be an efficient method for preparing 3-aminobenzo[b]thiophenes, which can then be elaborated into more complex structures, including those relevant to medicinal chemistry and drug discovery. rsc.orgnih.gov The development of one-step synthesis methods for substituted benzo[b]thiophenes further expands the toolkit for creating diverse and complex molecules based on this scaffold. rsc.org
Q & A
Q. What are the optimized synthetic routes for tert-Butyl benzo[b]thiophen-6-ylcarbamate in academic research?
The synthesis of tert-Butyl benzo[b]thiophen-6-ylcarbamate can be optimized using palladium-catalyzed C–S bond formation. A recent methodology employs S-tert-butyl isothiouronium bromide as an odorless surrogate for tert-butyl thiol, enabling efficient coupling under mild conditions. This approach avoids traditional harsh SNAr reactions and malodorous reagents, achieving yields >85% . Key steps include in situ thiolate generation and scandium(III) triflate-mediated cyclization for benzo[b]thiophene core formation.
Q. How can researchers ensure purity and structural integrity during synthesis?
Post-synthesis purification is critical. Column chromatography (silica gel, hexane/EtOAc gradient) is commonly used. Analytical characterization via and NMR (e.g., δ 120–130 ppm for aromatic protons, δ 160–170 ppm for carbamate carbonyl) confirms structural integrity . Mass spectrometry (ESI-MS) with [M+H] peaks around 250–260 m/z provides additional validation . Purity ≥95% can be achieved via recrystallization in dichloromethane/hexane mixtures .
Q. What safety protocols are recommended for handling this compound?
Store the compound refrigerated (2–8°C) in airtight containers to prevent hydrolysis . Use PPE (nitrile gloves, lab coat) and conduct experiments in a fume hood to avoid inhalation of vapors . Electrostatic charge buildup should be mitigated by grounding equipment . Spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .
Advanced Research Questions
Q. How does the electronic structure of the benzo[b]thiophene moiety influence reactivity in cross-coupling reactions?
The electron-rich benzo[b]thiophene core enhances nucleophilic aromatic substitution (SNAr) at the 6-position. Density functional theory (DFT) studies suggest that the carbamate group at C6 directs electrophilic attacks to the C2 and C3 positions, enabling regioselective functionalization . Substituent effects on HOMO-LUMO gaps can be modeled computationally to predict reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings.
Q. What strategies address low yields in cross-coupling reactions involving this compound?
Low yields often stem from steric hindrance from the tert-butyl group. Strategies include:
- Catalyst optimization : Use Pd(OAc)/XPhos systems for bulky substrates .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Reactions at 80–100°C balance kinetics and decomposition .
Design of Experiments (DoE) can systematically evaluate factors like catalyst loading, ligand ratio, and reaction time .
Q. Are there known biological activities of this compound derivatives?
Derivatives exhibit anticancer potential. For example, benzo[b]thiophene-2-carboxamide analogs show inhibitory activity against protein-protein interactions (e.g., AF9/ENL-DOT1L), with IC values <1 μM in leukemia cell lines . Structure-activity relationship (SAR) studies highlight the importance of the carbamate group for binding affinity.
Q. How can researchers resolve contradictory data in spectroscopic characterization?
Contradictions in NMR or MS data often arise from impurities or tautomerism. Solutions include:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in aromatic regions .
- High-resolution MS (HRMS) : Confirm molecular formulas for ambiguous peaks .
- X-ray crystallography : Unambiguously assign stereochemistry for crystalline derivatives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
